
Diarachidonin
説明
Diarachidonin is a diacylglycerol that contains the ω-6 polyunsaturated 20-carbon fatty acid arachidonic acid at two positions .
Synthesis Analysis
Diarachidonin is formed by the synthesis from dietary linoleic acid . It is a precursor in the biosynthesis of prostaglandins, thromboxanes, and leukotrienes .
Molecular Structure Analysis
The molecular structure of Diarachidonin is represented by the formula C43H68O5 . It has a molecular weight of 665 . The canonical SMILES representation is OC (COC (CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O)COC (CCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)=O .
Chemical Reactions Analysis
Diarachidonin stimulates prostaglandin E2 production in a dose-dependent manner . It has been found to have a 2-fold greater effect than arachidonic acid .
Physical And Chemical Properties Analysis
Diarachidonin has a density of 0.96g/cm3 and a boiling point of 706ºC at 760 mmHg . It is slightly soluble in chloroform, and its solubility in DMF and ethanol is 10 mg/ml .
科学的研究の応用
Nutritional Supplements
Diarachidonyl diglyceride is used in the formulation of nutritional supplements due to its structured lipid profile. It can be synthesized to enhance the physical-chemical properties of fats and oils, making it suitable for creating cocoa butter equivalents and human milk fat substitutes .
Therapeutic Applications
In therapeutic contexts, Diarachidonin has been explored for its potential to deliver specific metabolic effects. This includes the development of low-calorie fats and oils that are rich in health-beneficial fatty acids .
Pharmaceutical Dosage Forms
The compound plays a significant role in the development of pharmaceutical dosage forms for poorly water-soluble drugs. Its ability to form oil-in-water microemulsions makes it valuable for creating more bioavailable clinical dosage forms .
Drug Solubility Enhancement
Diarachidonyl diglyceride is utilized to improve the solubility of drugs in water. This is particularly important for new drug candidates emerging from drug discovery pipelines that are extremely insoluble in water .
Lipid-Based Drug Delivery Systems
The diglyceride’s properties are advantageous for lipid-based drug delivery systems. It can be used to create microemulsions and emulsions that facilitate the dispersion of drugs in aqueous media .
Enzymatic Synthesis Research
Research into the enzymatic synthesis of structured triglycerides and diglycerides often includes Diarachidonyl diglyceride. This research can lead to the production of fats and oils with desired properties through processes like acidolysis and glycerolysis .
Metabolic Studies
Diarachidonyl diglyceride is studied for its metabolic fate in the human body. Understanding how it is metabolized can inform the creation of dietary lipids that have beneficial health and nutritional properties .
Cell Signaling and Inflammation
Studies have shown that Diarachidonyl diglyceride can be formed by rat neutrophils, indicating a role in cell signaling pathways and potentially in the inflammatory response. This opens up avenues for research into its applications in immunology and inflammation-related diseases .
作用機序
Target of Action
Diarachidonyl diglyceride, also known as Diarachidonin, primarily targets Protein Kinase C (PKC) and Protein Kinase D (PKD) isoforms . These kinases can sense diacylglycerol (DAG), a class of compounds to which Diarachidonyl diglyceride belongs . PKC and PKD play a crucial role in the regulation of metabolic homeostasis and might serve as targets for the treatment of metabolic disorders such as obesity and diabetes .
Mode of Action
Diarachidonyl diglyceride exerts its function through direct binding to its target proteins, characterized by the presence in their sequences of at least one conserved 1 (C1) domain . This interaction leads to the activation of PKC and PKD isoforms, which are involved in various physiological processes .
Biochemical Pathways
Diarachidonyl diglyceride is involved in various metabolic pathways in the cell. It is an important component of membranes that also acts as a secondary messenger . It is involved in multiple processes and pathways, such as protein transport, vesicle secretion, insulin signaling, cell growth, and proliferation .
Result of Action
The activation of PKC and PKD isoforms by Diarachidonyl diglyceride disrupts metabolic homeostasis, leading to the development of metabolic diseases such as diabetes and obesity . Aberrant activation of these kinases contributes to the development of these diseases .
Action Environment
The action of Diarachidonyl diglyceride can be influenced by various environmental factors. For example, the presence of nonsteroidal anti-inflammatory drugs stimulates the formation of this unique diglyceride . .
将来の方向性
特性
IUPAC Name |
[3-hydroxy-2-[(5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoyl]oxypropyl] (5E,8E,11E,14E)-icosa-5,8,11,14-tetraenoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,23-26,29-32,41,44H,3-10,15-16,21-22,27-28,33-40H2,1-2H3/b13-11+,14-12+,19-17+,20-18+,25-23+,26-24+,31-29+,32-30+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVXRWZPVZULNCQ-UXMFVEJOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C/C=C/C/C=C/C/C=C/CCCC(=O)OCC(CO)OC(=O)CCC/C=C/C/C=C/C/C=C/C/C=C/CCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H68O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
665.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diarachidonyl diglyceride | |
CAS RN |
82231-61-6 | |
| Record name | Diarachidonyl diglyceride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082231616 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does diarachidonin influence prostaglandin E2 production in the kidney?
A: Research indicates that diarachidonin effectively stimulates the production of prostaglandin E2 (PGE2) in rabbit kidney medulla slices []. This effect was observed to be dose-dependent, with higher concentrations of diarachidonin leading to a greater increase in PGE2 synthesis. Notably, diarachidonin's impact on PGE2 production was found to be significantly stronger than that of arachidonic acid, exceeding it by twofold at comparable concentrations [].
Q2: What is the proposed mechanism behind diarachidonin's effect on PGE2 synthesis?
A: The study suggests that diarachidonin's ability to stimulate PGE2 production is not reliant on the activation of phospholipase A2, including the phosphatidic acid-specific isoform []. This conclusion is drawn from the observation that EGTA, a calcium chelator known to inhibit phospholipase A2, did not hinder diarachidonin-induced PGE2 formation. Instead, the researchers propose an alternative mechanism: diarachidonin might be metabolized by diacylglycerol and monoacylglycerol lipases to release arachidonic acid, which then acts as a substrate for PGE2 synthesis []. This proposed pathway suggests a sequential action of lipases in mediating diarachidonin's effect on PGE2 production.
Q3: Does diarachidonin interact with calcium and phospholipid-dependent protein kinase?
A: Yes, diarachidonin demonstrates a significant ability to activate calcium and phospholipid-dependent protein kinase (protein kinase C) []. This activation is achieved through a unique mechanism: diarachidonin increases the enzyme's affinity for phospholipids and simultaneously decreases the required concentration of calcium ions (Ca2+) for activation, bringing it down to the micromolar range []. Interestingly, diarachidonin's efficacy in this activation is directly related to the presence of unsaturated fatty acids, particularly at the second position of its glycerol backbone. Diacylglycerols with unsaturated fatty acids like diolein, dilinolein, and diarachidonin itself showed the most potent activation []. This finding suggests a potential link between diarachidonin, protein kinase C activation, and the broader cellular process of phosphatidylinositol turnover.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



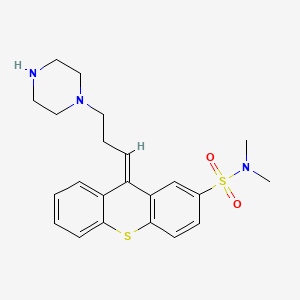

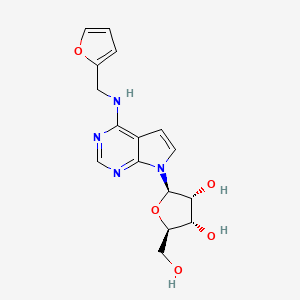
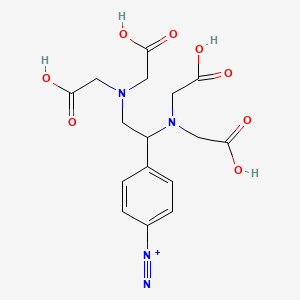
![2,3,6,7-Tetrahydro-1H-pyrazino[2,1-a]isoquinolin-4(11bH)-one](/img/structure/B1240151.png)
![[(3R,5S,8R,9S,10S,13S,14S,17S)-17-[(1R)-1,2-dihydroxyethyl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B1240153.png)
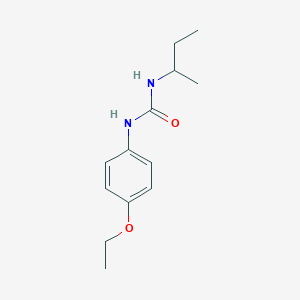
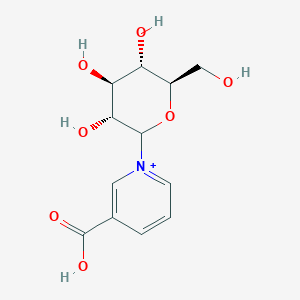
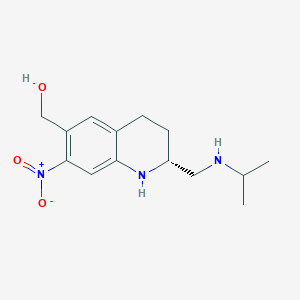

![3-methyl-N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-1-phenyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B1240162.png)


![2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1240165.png)